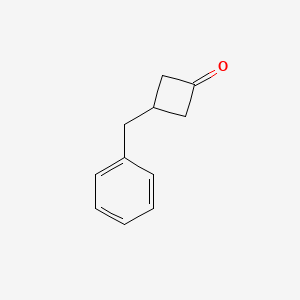
3-ベンジルシクロブタノン
概要
説明
3-Benzylcyclobutanone: is an organic compound with the molecular formula C₁₁H₁₂O It is a derivative of cyclobutanone, where a benzyl group is attached to the third carbon of the cyclobutanone ring
科学的研究の応用
3-Benzylcyclobutanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its strained ring structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways involving cyclic ketones.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: 3-Benzylcyclobutanone is used in the production of specialty chemicals and materials, including polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Benzylcyclobutanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of benzyl chloride with cyclobutanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 3-Benzylcyclobutanone may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reagents and solvents is crucial to achieving a high-quality product.
化学反応の分析
Types of Reactions: 3-Benzylcyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzylcyclobutanone carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of 3-Benzylcyclobutanone can yield benzylcyclobutanol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) for nitration.
Major Products:
Oxidation: Benzylcyclobutanone carboxylic acid.
Reduction: Benzylcyclobutanol.
Substitution: Benzylcyclobutanone derivatives with various substituents on the benzyl ring.
作用機序
The mechanism of action of 3-Benzylcyclobutanone involves its interaction with various molecular targets and pathways. The compound’s strained ring structure makes it highly reactive, allowing it to participate in a range of chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific context of its use, such as in enzyme-catalyzed reactions or drug development.
類似化合物との比較
Cyclobutanone: A simpler cyclic ketone with a four-membered ring.
Benzylcyclopropanone: A similar compound with a three-membered ring instead of a four-membered ring.
Benzylcyclopentanone: A similar compound with a five-membered ring.
Comparison: 3-Benzylcyclobutanone is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. Compared to cyclobutanone, the presence of the benzyl group enhances its reactivity and potential for substitution reactions. Compared to benzylcyclopropanone and benzylcyclopentanone, the four-membered ring of 3-Benzylcyclobutanone offers a balance between ring strain and stability, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
3-benzylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQLIYHFLAJTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














